Lirimilast, also known as BAY 19-8004, is a selective inhibitor of phosphodiesterase 4, an enzyme that plays a crucial role in the hydrolysis of cyclic adenosine monophosphate. This compound has garnered attention for its potential therapeutic applications, particularly in treating inflammatory diseases such as chronic obstructive pulmonary disease and asthma. Lirimilast's mechanism involves enhancing intracellular levels of cyclic adenosine monophosphate, leading to reduced inflammation and improved airway function.
Lirimilast is classified under the category of phosphodiesterase inhibitors, specifically targeting the phosphodiesterase 4 isoform. It is derived from a series of synthetic compounds developed through medicinal chemistry approaches aimed at optimizing selectivity and potency against specific phosphodiesterase isoforms. The compound is synthesized through various chemical methods that enhance its pharmacological profile.
The synthesis of Lirimilast involves several key steps, primarily utilizing the Perkin-type condensation reaction. This method allows for the formation of complex structures with high specificity. The initial step typically involves the reaction of appropriate starting materials to form a styrylquinoline derivative, which is then subjected to further modifications to enhance its efficacy and selectivity as a phosphodiesterase 4 inhibitor.
This systematic approach ensures that the final product exhibits the desired pharmacological properties while maintaining structural integrity.
Lirimilast has a molecular formula of CHNO and a molecular weight of approximately 338.4 g/mol. The structure features a quinoline core with various functional groups that contribute to its biological activity.
Lirimilast undergoes various chemical reactions during its synthesis and in biological systems:
These reactions are critical for understanding both the synthesis process and the pharmacokinetics of Lirimilast in therapeutic applications.
Lirimilast acts by selectively inhibiting phosphodiesterase 4, which is responsible for breaking down cyclic adenosine monophosphate within cells. By inhibiting this enzyme, Lirimilast increases levels of cyclic adenosine monophosphate, leading to several downstream effects:
This mechanism underpins Lirimilast's therapeutic potential in treating inflammatory conditions such as asthma and chronic obstructive pulmonary disease.
Understanding these properties is crucial for developing effective pharmaceutical formulations and ensuring proper storage conditions.
Lirimilast is primarily investigated for its applications in treating respiratory diseases characterized by inflammation:
The ongoing research into Lirimilast continues to explore its full potential across different therapeutic areas, emphasizing its significance as a selective phosphodiesterase inhibitor.
The evolution of phosphodiesterase-4 (PDE4) inhibitors represents a significant milestone in anti-inflammatory pharmacology. PDE4 enzymes, responsible for hydrolyzing cyclic adenosine monophosphate (cAMP), are expressed abundantly in immune cells such as lymphocytes, granulocytes, monocytes, and macrophages [3] [9]. The therapeutic rationale for targeting PDE4 emerged from observations that elevated intracellular cAMP levels suppress immune cell activation and pro-inflammatory cytokine production. Early inhibitors like rolipram demonstrated potent anti-inflammatory effects but were hampered by a narrow therapeutic window due to severe emesis and gastrointestinal adverse effects linked to non-selective PDE4D inhibition in the central nervous system [3] [7]. This limitation spurred development of second-generation compounds with improved selectivity profiles.
The clinical success of roflumilast for severe chronic obstructive pulmonary disease (COPD) and apremilast for psoriatic arthritis validated PDE4 as a viable drug target for inflammatory conditions [3] [4]. These agents demonstrated that strategic molecular design could partially dissociate therapeutic effects from dose-limiting side effects. However, the quest for inhibitors with optimized benefit-risk profiles continued, leading to intensive research into subtype-selective PDE4 inhibition. This scientific journey created the pharmacological foundation for compounds like lirimilast (BAY 19-8004), developed as a selective oral agent for respiratory inflammatory diseases including asthma and COPD [5] [8].
Table 1: Evolution of PDE4 Inhibitors in Anti-Inflammatory Therapeutics
Generation | Representative Compounds | Primary Therapeutic Application | Key Advancement |
---|---|---|---|
First | Rolipram | Preclinical research tool | Proof-of-concept for PDE4 inhibition |
Second | Roflumilast, Cilomilast | COPD, Asthma | Improved selectivity over rolipram |
Second | Apremilast | Psoriatic arthritis, Psoriasis | Oral efficacy in dermatology |
Next-Generation | Lirimilast, Orismilast | Asthma, COPD (investigational) | Enhanced potency and selectivity |
Lirimilast emerged as a potent and selective orally active PDE4 inhibitor with a half-maximal inhibitory concentration (IC₅₀) of 49 nM against the PDE4 enzyme [8] [10]. This molecular potency translates to significant cellular effects through cAMP modulation. In freshly prepared human polymorphonuclear leukocytes (PMNL), lirimilast demonstrated approximately 5-fold greater inhibitory potency than cilomilast, an earlier PDE4 inhibitor developed for COPD [8] [10]. The compound's primary mechanistic action involves binding to the catalytic site of PDE4 enzymes, thereby preventing cAMP hydrolysis and increasing intracellular cAMP concentrations. This cAMP elevation activates protein kinase A (PKA) and exchange protein directly activated by cAMP (Epac), leading to downstream suppression of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways [3] [7].
The immunomodulatory consequences of this mechanism are broad-spectrum inhibition of pro-inflammatory mediators. Experimental evidence indicates that PDE4 inhibitors like lirimilast suppress tumor necrosis factor-α (TNF-α), interferon-γ (IFN-γ), interleukin (IL)-17, IL-22, and other cytokines involved in T-helper 1 (Th1), Th2, and Th17 inflammatory pathways [3] [4]. This cytokine modulation profile positions lirimilast as a potential therapeutic candidate for conditions driven by dysregulated immune responses, particularly in the respiratory tract. The pharmacological differentiation of lirimilast lies in its balanced inhibition profile across PDE4 subtypes, potentially offering an optimized therapeutic index compared to earlier generation inhibitors [8].
In vivo studies further validated lirimilast's anti-inflammatory efficacy. In guinea pig models, oral administration at 3 mg/kg significantly reduced inflammatory responses, while remarkably low doses of 0.1 mg/kg/day showed efficacy in primate models [10]. This potency translated to superior activity in rat models of lung neutrophilic inflammation, where lirimilast demonstrated approximately 3-fold greater potency than cilomilast [8] [10]. These findings established lirimilast as a compelling clinical candidate for respiratory inflammatory conditions.
Lirimilast's molecular structure (chemical name: [3-(carbamoylamino)-2-(2,4-dichlorobenzoyl)-1-benzofuran-6-yl] methanesulfonate; CAS: 329306-27-6) features a benzofuran core with dichlorobenzoyl and methanesulfonate moieties, distinguishing it structurally from other PDE4 inhibitors [5] [10]. The compound's molecular formula is C₁₇H₁₂Cl₂N₂O₆S with a molecular weight of 443.26 g/mol [10]. This specific arrangement confers both potency advantages and selectivity characteristics compared to structurally distinct PDE4 inhibitors:
Versus Cilomilast: Lirimilast exhibits significantly greater enzymatic inhibition (5-fold higher potency in human PMNL assays) and superior in vivo efficacy in lung inflammation models [8]. While both compounds share the therapeutic focus on respiratory diseases, lirimilast's structural differences translate to enhanced anti-inflammatory activity at lower doses.
Versus Roflumilast: Unlike roflumilast, which is metabolized to an active N-oxide derivative responsible for 90% of its therapeutic activity, lirimilast functions primarily as the parent compound [4] [6]. Additionally, lirimilast's benzofuran core differs structurally from roflumilast's dichloropyridyl-difluoromethoxybenzamide scaffold [2] [10].
Table 2: Comparative Profile of PDE4 Inhibitors
Parameter | Lirimilast | Cilomilast | Roflumilast |
---|---|---|---|
Chemical Class | Benzofuran derivative | Benzodiazepine derivative | Dichloropyridyl-difluoromethoxybenzamide |
PDE4 IC₅₀ (nM) | 49 | ~250 | 0.8 (Roflumilast N-oxide: 0.6-1.0) |
Relative Potency (vs. Lirimilast) | 1x | 0.2x | Variable |
Primary Therapeutic Focus | Asthma, COPD | COPD | COPD, Dermatology |
Key Structural Features | Dichlorobenzoyl, methanesulfonate | Carboxylate group | Cyclopropylmethoxy, difluoromethoxy |
The functional differentiation extends beyond molecular structure to inhibitory profiles across PDE4 subtypes. While comprehensive subtype selectivity data for lirimilast isn't fully reported in the available literature, next-generation PDE4 inhibitors in development (e.g., orismilast) demonstrate preferential inhibition of PDE4B and PDE4D subtypes over PDE4A and PDE4C [4]. This selectivity is pharmacologically significant because PDE4B regulates inflammatory responses in immune cells, while PDE4D inhibition associates with emetic side effects [4] [9]. Although lirimilast's exact subtype selectivity profile requires further characterization, its preclinical efficacy and tolerability suggest a potentially advantageous functional profile compared to first-generation pan-PDE4 inhibitors.
The therapeutic implications of these structural and functional differences are substantial. Lirimilast's enhanced potency may allow for lower dosing, potentially mitigating the gastrointestinal adverse effects historically associated with PDE4 inhibition. Furthermore, its efficacy in primate models at extremely low doses (0.1 mg/kg/day) suggests favorable species-independent activity that could translate to human clinical applications [10]. While lirimilast's development appears to have been discontinued in favor of next-generation compounds with refined subtype selectivity, its pharmacological profile represents an important evolutionary step in PDE4 inhibitor development.
CAS No.: 3009-34-5
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.:
CAS No.: 63745-66-4